molecular formula C26H25F3N6O5 B1665683 Alatrofloxacin CAS No. 146961-76-4

Alatrofloxacin

Cat. No. B1665683
M. Wt: 558.5 g/mol
InChI Key: UUZPPAMZDFLUHD-VUJLHGSVSA-N
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Description

Synthesis Analysis

Alatrofloxacin is the intravenous, alanine derivative of the extended-spectrum fluoroquinolone, trovafloxacin . Once infused, the prodrug alatrofloxacin is rapidly converted to trovafloxacin . Trovafloxacin has advantages over the older fluoroquinolone agents such as enhanced Gram-negative and atypical pathogen coverage, as well as a long half-life, which allows for less frequent drug administration than previously marketed fluoroquinolones .


Molecular Structure Analysis

The molecular formula of Alatrofloxacin is C26H25F3N6O5 . The average mass is 558.509 Da and the monoisotopic mass is 558.183838 Da .

Scientific Research Applications

Immunomodulatory Effects

Alatrofloxacin demonstrates significant immunomodulatory effects. It is similar to other fluoroquinolone antibiotics but has a unique attribute of affecting phagocytic and anti-inflammatory responses in human THP-1 monocytes. Early in its interaction with bacteria, alatrofloxacin activates a lytic mechanism involving the release of various inflammatory mediators and enzymes. This initial response is followed by a reversal, leading to a reduction in inflammation and potentially limiting tissue destruction associated with infections. This dual action of alatrofloxacin, both as an antibiotic and an immunomodulator, provides a valuable insight into its potential therapeutic applications beyond mere bacterial eradication​​.

Application in Foreign-Body-Associated Infections

In comparative studies involving other antibiotics like levofloxacin and vancomycin, alatrofloxacin has been evaluated for its efficacy in treating foreign-body-associated infections, specifically those caused by methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted its effectiveness in reducing viable counts of MRSA, suggesting its potential application in the management of complex infections, especially where foreign bodies like medical implants are involved. This aspect of alatrofloxacin's application could be crucial in addressing antibiotic-resistant infections in a clinical setting​​.

Compatibility with Commonly Used Drugs

Another area of research for alatrofloxacin concerns its compatibility with other drugs during Y-site delivery. Understanding such compatibility is crucial in clinical settings where multiple drugs are administered simultaneously. This research is pivotal for ensuring the safe and effective use of alatrofloxacin in combination with other treatments, particularly in complex or critical care scenarios​​.

Safety And Hazards

Accidental ingestion of large amounts of Alatrofloxacin may be harmful . It may cause central nervous system effects and may be a liver or reproductive toxin . Ingestion of this material may cause effects similar to those seen in clinical use including dizziness, nausea, headache, vomiting, vaginitis, diarrhea, and rash .

Relevant Papers

  • “Plasma Pharmacokinetics and Tissue Penetration of Alatrofloxacin in Morbidly Obese Individuals” discusses the pharmacokinetics of trovafloxacin in morbidly obese individuals .
  • “Alatrofloxacin” reports the first case of thrombocytopenia associated with Alatrofloxacin .
  • “Compatibility of alatrofloxacin mesylate with commonly used drugs during Y-site delivery” discusses the compatibility of Alatrofloxacin with other drugs .

properties

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZPPAMZDFLUHD-LZGARRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057893
Record name Alatrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alatrofloxacin

CAS RN

146961-76-4
Record name Alatrofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alatrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
728
Citations
BJ Gales, LB Sulak - Annals of Pharmacotherapy, 2000 - journals.sagepub.com
… suggests that it was induced by alatrofloxacin. Clinicians should monitor patients receiving alatrofloxacin or trovafloxacin for signs and symptoms of bleeding and thrombocytopenia. …
Number of citations: 29 journals.sagepub.com
JW Milsom, DL Smith, ML Corman, RA Howerton… - The American journal of …, 1998 - Elsevier
… Alatrofloxacin is rapidly hydrolyzed in the blood to the active … measured immediately following alatrofloxacin administration in … administrations of 300 mg of alatrofloxacin (a dose higher …
Number of citations: 48 www.sciencedirect.com
J Vincent, J Venitz, R Teng, BA Baris… - The Journal of …, 1997 - academic.oup.com
… of alatrofloxacin and serum concentrations of trovafloxacin were determined by HPLC with UV detection. Alatrofloxacin … concentrations for the four alatrofloxacin doses were 0.4, 1.8, 2.3 …
Number of citations: 79 academic.oup.com
P Vaudaux, P Francois, C Bisognano… - Antimicrobial Agents …, 2002 - Am Soc Microbiol
The prophylactic and therapeutic activities of two fluoroquinolones, levofloxacin and alatrofloxacin (the l-Ala-l-Ala prodrug of trovafloxacin), were compared to those of vancomycin in …
Number of citations: 41 journals.asm.org
J Vincent, L Dogolo, BA Baris, SA Willavize… - European Journal of …, 1998 - Springer
A simplified dosing algorithm for trovafloxacin was evaluated following a single-dose infusion of alatrofloxacin at trovafloxacin equivalent doses of 30, 100, 200, 300 and 400 mg (57 …
Number of citations: 26 link.springer.com
W Wu, GH Nancollas - Colloids and Surfaces B: Biointerfaces, 1999 - Elsevier
Electrophoretic mobility and contact angle measurements have been made on alatrofloxacin mesylate and its formulations which were protected from or exposed to light, and its …
Number of citations: 22 www.sciencedirect.com
NR Cutler, J Vincent, SS Jhee, R Teng… - Antimicrobial agents …, 1997 - Am Soc Microbiol
… of alatrofloxacin (CP-116,517), the alanyl-alanyl prodrug of trovafloxacin. Twelve healthy subjects were administered single doses of alatrofloxacin at a … administration of alatrofloxacin, …
Number of citations: 30 journals.asm.org
IH Hall, UE Schwab, ES Ward, TJ Ives - Biomedicine & pharmacotherapy, 2003 - Elsevier
Alatrofloxacin functions similar to other fluoroquinolone antibiotics in that it not only has antibiotic activity to kill invading organisms by interfering with DNA synthesis, it possesses …
Number of citations: 17 www.sciencedirect.com
JS Bradley, GL Kearns, MD Reed… - Antimicrobial Agents …, 2000 - Am Soc Microbiol
… In the present study the C max of 4.27 μg/ml after the administration of alatrofloxacin at a … administration of an intravenous dose of alatrofloxacin equivalent to 300 mg of trovafloxacin (18)…
Number of citations: 24 journals.asm.org
J García-de-Lomas, E Millás, MA Lázaro… - European Journal of …, 1998 - Springer
The in vivo efficacy of trovafloxacin, intraperitoneally administered as alatrofloxacin (CP-116,517), was assessed and compared with that of erythromycin, alone or in combination with …
Number of citations: 13 link.springer.com

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